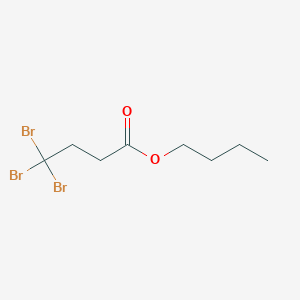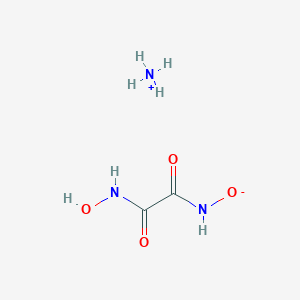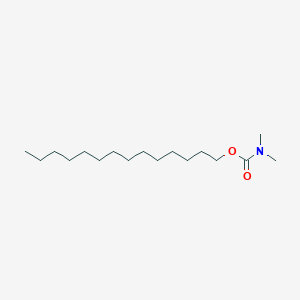
2-(2,4-Dinitrophenoxy)dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
One common method for synthesizing dibenzofurans is by creating the C–O bond of the furan ring . This can be achieved through cyclization of diarylether derivatives or from benzofuran or phenol derivatives . The specific reaction conditions and reagents used can vary, but often involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
2-(2,4-Dinitrophenoxy)dibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield dinitrophenoxy derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dinitrophenoxy)dibenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dinitrophenoxy)dibenzofuran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context. Studies on similar compounds have shown that they can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dinitrophenoxy)dibenzofuran can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Known for its use as a pesticide and its potential toxic effects.
Dibenzofuran: The parent compound, which serves as a core structure for various derivatives.
2,4-Dinitrophenoxybenzene: A related compound with similar functional groups but different structural arrangement.
The uniqueness of this compound lies in its specific combination of the dibenzofuran core with the 2,4-dinitrophenoxy group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6945-84-2 |
|---|---|
Molekularformel |
C18H10N2O6 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenoxy)dibenzofuran |
InChI |
InChI=1S/C18H10N2O6/c21-19(22)11-5-7-18(15(9-11)20(23)24)25-12-6-8-17-14(10-12)13-3-1-2-4-16(13)26-17/h1-10H |
InChI-Schlüssel |
VKVJHZVCLNIGPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


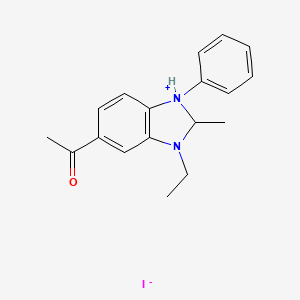
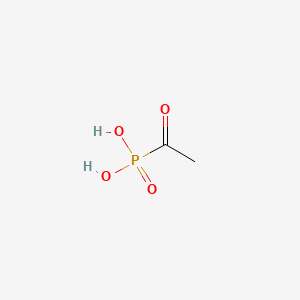
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
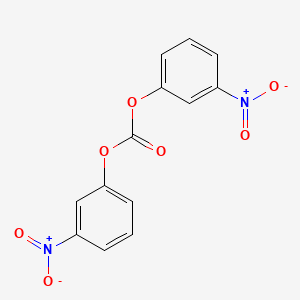
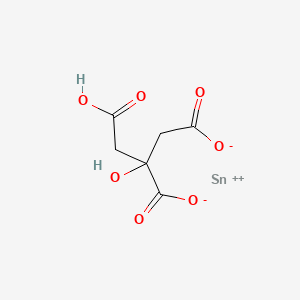
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
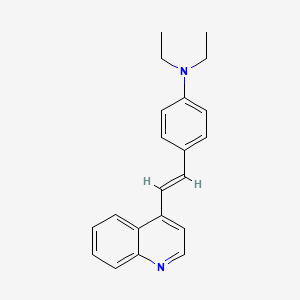
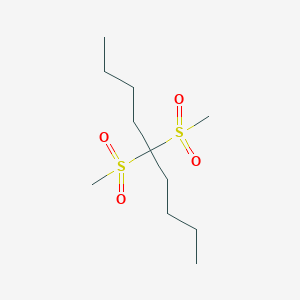


![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
